1-Methoxymethanamine

説明

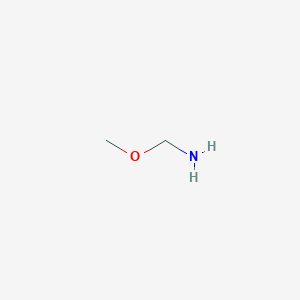

1-Methoxymethanamine (C₂H₇NO) is a primary amine characterized by a methoxy (-OCH₃) group attached to a methanamine backbone. This compound is structurally simple but serves as a foundational scaffold for more complex derivatives in organic synthesis and pharmaceutical research. For example, methoxy-substituted amines are frequently studied for their roles as intermediates in drug discovery, particularly in serotonin receptor modulation and enzyme inhibition .

特性

CAS番号 |

57830-25-8 |

|---|---|

分子式 |

C2H7NO |

分子量 |

61.08 g/mol |

IUPAC名 |

methoxymethanamine |

InChI |

InChI=1S/C2H7NO/c1-4-2-3/h2-3H2,1H3 |

InChIキー |

KZRAAPTWXAMZHQ-UHFFFAOYSA-N |

正規SMILES |

COCN |

製品の起源 |

United States |

準備方法

1-Methoxymethanamine can be synthesized through several methods. One common synthetic route involves the O-alkylation of hydroxylamine derivatives. For example, it can be obtained by O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . Another method involves reacting ethyl chloroformate with hydroxylamine, followed by treatment with a methylating agent such as dimethyl sulfate. The N,O-dimethylhydroxylamine is then liberated by acid hydrolysis followed by neutralization .

化学反応の分析

1-Methoxymethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is commonly used to form Weinreb amides, which are intermediates in the synthesis of ketones and aldehydes . The compound can react with reagents such as ethyl chloroformate and dimethyl sulfate under specific conditions to yield desired products . Major products formed from these reactions include N,O-dimethylhydroxylamine and its derivatives .

科学的研究の応用

1-Methoxymethanamine has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of Weinreb amides, which are important intermediates in organic synthesis . In biology and medicine, it has been investigated for its potential use as an adjunct to alkylating agents, reversing resistance to chemotherapy, and enhancing radiation therapy . Additionally, it is used in the synthesis of pharmaceuticals and agrochemicals .

作用機序

The mechanism of action of methoxymethanamine involves its interaction with molecular targets and pathways. For instance, it has been proposed to block abasic sites (apurinic/apyrimidinic - AP sites) created by the cleavage of base excision repair (BER) intermediates . This blocking action can enhance the efficacy of alkylating agents and radiation therapy by preventing the repair of DNA damage .

類似化合物との比較

Key Observations :

- Aromatic vs. Aliphatic Substitution : Methoxy groups on aromatic systems (e.g., phenyl or indole rings) enhance π-π stacking interactions in receptor binding, as seen in 5-methoxytryptamine’s affinity for serotonin receptors . In contrast, aliphatic methoxymethanamine derivatives are more reactive in nucleophilic substitutions due to the absence of resonance stabilization .

- Polarity : Methoxy groups increase hydrophilicity, impacting solubility. For instance, 5-methoxytryptamine hydrochloride (MW: 226.7) is water-soluble, enabling its use in in vitro assays .

Key Observations :

- Toxicity Trends : Aliphatic methanamines (e.g., N-[(1-oxopentyl)oxy]-methanamine) exhibit acute oral toxicity (H302), while aromatic derivatives like (2,4,6-trimethoxyphenyl)methanamine show respiratory risks (H335) .

- Data Gaps : Compounds like [1-(3-methoxybenzyl)-1H-imidazol-4-yl]methanamine HCl lack full hazard classification, highlighting the need for precaution in handling .

Key Observations :

- Neuroactive Potential: Methoxy-substituted tryptamines (e.g., 5-methoxytryptamine) are pivotal in studying neurotransmitter pathways due to their structural mimicry of serotonin .

- Synthetic Utility : Aliphatic methanamines serve as versatile intermediates. For example, 1-(3-methoxyphenyl)methanamine is used to synthesize benzodiazepine analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。